1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE
Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 3-phenylpropanoyl group
Preparation Methods
The synthesis of 1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,5-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Phenylpropanoyl Group: The final step is the acylation of the piperazine ring with 3-phenylpropanoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine: This compound has a phenylmethyl group instead of a 3-phenylpropanoyl group, which may result in different pharmacological properties and reactivity.
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine:
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]piperazine: The substitution pattern on the piperazine ring can influence the compound’s binding affinity and selectivity for molecular targets.
The uniqueness of 1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-9-10-19(28-2)20(16-18)29(25,26)23-14-12-22(13-15-23)21(24)11-8-17-6-4-3-5-7-17/h3-7,9-10,16H,8,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKWZIWGYUTVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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